molecular formula C12H10ClN B8725654 4-(4-(Chloromethyl)phenyl)pyridine

4-(4-(Chloromethyl)phenyl)pyridine

Cat. No.: B8725654
M. Wt: 203.67 g/mol
InChI Key: AASVFLDEZPUIJA-UHFFFAOYSA-N
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Description

4-(4-(Chloromethyl)phenyl)pyridine is a versatile organic compound that serves as a valuable intermediate in synthetic chemistry, featuring both a pyridine ring and a reactive chloromethyl-substituted phenyl group . The chloromethyl group provides a key reactive site for further functionalization, enabling its application in the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and material science . In pharmaceutical research, pyridine-based scaffolds are integral to modern drug discovery due to their ability to enhance bioavailability, metabolic stability, and target binding affinity through hydrogen bonding and π-π stacking interactions . The compound's well-defined structure ensures consistent reactivity, facilitating controlled modifications in multi-step syntheses, such as the development of kinase inhibitors and other small-molecule therapeutics . In material science, the aromatic pyridine moiety contributes significant stability and coordination properties, making this compound highly useful in ligand design for catalysis and in the construction of metal-organic frameworks (MOFs) . Its structural characteristics also support applications in the development of advanced optoelectronic devices, including organic light-emitting diodes (OLEDs) . The dual functionality of the heterocyclic core and the benzyl chloride handle allows researchers to leverage this building block in cross-coupling reactions and for creating hybrid molecules with enhanced therapeutic or physical properties .

Properties

Molecular Formula

C12H10ClN

Molecular Weight

203.67 g/mol

IUPAC Name

4-[4-(chloromethyl)phenyl]pyridine

InChI

InChI=1S/C12H10ClN/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-8H,9H2

InChI Key

AASVFLDEZPUIJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCl)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

2-(4-(Chloromethyl)phenyl)pyridine (CAS 147936-70-7)
  • Structure : The pyridine nitrogen is at the 2-position instead of the 4-position.
  • Impact: The altered nitrogen position modifies electron distribution, reducing resonance stabilization of the chloromethyl group.
  • Applications : Used in ligand design for coordination polymers, where nitrogen positioning influences metal-binding selectivity.
4-(3-Chloro-4-fluorophenyl)pyridine (CAS 1214367-72-2)
  • Structure : The phenyl ring has 3-Cl and 4-F substituents instead of 4-CH₂Cl.
  • Impact : Electron-withdrawing fluorine and chlorine enhance the phenyl ring’s electrophilicity. The compound’s molecular weight (216.64 g/mol ) and lipophilicity (LogP ~2.8 ) differ significantly from the target compound.
  • Applications : Explored in kinase inhibitors due to enhanced binding to ATP pockets.

Halogen-Substituted Analogs

2-(4-Bromomethylphenyl)pyridine (CAS 52199-24-3)
  • Structure : Bromine replaces chlorine in the -CH₂X group.
  • Impact : The larger atomic radius of bromine increases molecular weight (248.12 g/mol ) and enhances leaving-group ability in SN2 reactions (Br⁻ > Cl⁻). This compound reacts 5–10× faster in alkylation reactions compared to the chloro analog.
  • Applications : Preferred in cross-coupling reactions for drug intermediates, such as antipsychotic agents.
4-(Chloromethyl)-2-methylpyridine (CAS 75523-42-1)
  • Structure : A methyl group is added at the pyridine’s 2-position.
  • Impact : Steric hindrance from the methyl group reduces reactivity at the chloromethyl site. The melting point (~120–125°C ) is lower than the target compound due to disrupted crystallinity.
  • Applications : Intermediate in proton-pump inhibitors (e.g., rabeprazole).

Functionalized Derivatives

2-Amino-4-(2-chloro-5-(4-substitutedphenyl)pyridin-3-yl)-1-(4-substitutedphenyl)pyridine Derivatives
  • Structure: Additional amino and substituted phenyl groups enhance hydrogen-bonding capacity.
  • Impact: Melting points range from 259–292°C, significantly higher than the parent compound due to intermolecular H-bonding and π-π stacking. Nitro (-NO₂) or methoxy (-OCH₃) substituents further modulate solubility (e.g., nitro derivatives are 20–30% less water-soluble).
  • Applications : Antimicrobial agents with MIC values of 6.25–50 µg/mL against S. aureus and E. coli.
4-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]pyridine
  • Structure : Incorporates a nitroimidazole moiety.
  • Impact : The nitro group increases redox activity, enabling applications in hypoxia-selective antitumor agents. LogP values rise to ~3.5 , enhancing blood-brain barrier penetration.

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Analogs

Compound Molecular Weight (g/mol) Melting Point (°C) LogP Key Reactivity/Applications
4-(4-(Chloromethyl)phenyl)pyridine 203.67 Not reported ~2.1 Nucleophilic substitution, coordination
2-(4-Bromomethylphenyl)pyridine 248.12 95–100 ~2.8 Suzuki-Miyaura coupling
4-(3-Chloro-4-fluorophenyl)pyridine 216.64 150–155 ~2.8 Kinase inhibition
Q12 (Nitro-substituted derivative) 525.0 288–292 ~1.5 Antimicrobial

Reactivity Trends:

  • Nucleophilic Substitution : Chloromethyl analogs react with amines (e.g., piperidine) at 60–80°C , while bromomethyl derivatives achieve similar yields at 40–50°C .
  • Coordination Chemistry : Pyridine nitrogen position dictates metal-binding modes. The 4-isomer forms stable octahedral complexes with Co(II) and Cu(II), whereas 2-isomers favor tetrahedral geometries.

Preparation Methods

Reaction Mechanism and Optimization

The cyclization proceeds via a Co(I)-mediated activation of the nitrile and diyne components, followed by a stepwise [2+2+2] coupling. Key intermediates include η²-coordinated alkyne complexes, which undergo oxidative cyclization to form the aromatic pyridine ring. The catalyst [(η⁵-C₅H₅)Co{P(OEt)₃}(η²-(E)-Me₂OCCH=CHCO₂Me)] (Co1) has demonstrated high efficacy in this transformation.

Substrate Design

To synthesize 4-(4-(chloromethyl)phenyl)pyridine, the nitrile component must feature a pre-installed chloromethylphenyl group. For example, 4-(chloromethyl)benzonitrile (Fig. 1A) serves as an ideal precursor, while the diyne component (e.g., 1,7-octadiyne) provides the necessary carbon backbone for ring closure.

Table 1: Representative Conditions for Co-Catalyzed Cyclization

ComponentRoleExampleConditions
NitrileAromatic precursor4-(Chloromethyl)benzonitrile10 mol% Co1, toluene, 120°C
DiyneRing-forming agent1,7-octadiyneMicrowave (3 h) or conventional (18–42 h)
CatalystCyclization promoterCo1Argon atmosphere

Yields for analogous pyridine syntheses range from 30% to 54%, depending on reaction time and heating method. Microwave irradiation significantly reduces reaction duration (3 h vs. 42 h) while maintaining comparable efficiency.

Two-Step Oxidation-Reduction Strategy

A patent-pending methodology (CN105237469A) outlines a two-step approach for synthesizing chloromethyl-substituted pyridines, adaptable to this compound. This route involves sequential oxidation and reduction steps, offering flexibility in functional group manipulation.

Oxidation of 2-(4-Chlorobenzyl)pyridine

The first step oxidizes 2-(4-chlorobenzyl)pyridine to introduce a ketone or alcohol moiety at the benzylic position. Potassium permanganate (KMnO₄) or tin anhydride (SnO₂) in aqueous or dioxane solvents achieves this transformation at 85–95°C over 4–6 hours.

Critical Parameters:

  • Solvent Ratio: 4–8 volumes relative to substrate.

  • Oxidant Stoichiometry: 1.1:1 to 2.0:1 (oxidant:substrate).

  • Isolation: Recrystallization from hexane or petroleum ether yields pure intermediates.

Reductive Chlorination

The oxidized intermediate undergoes reductive chlorination to install the chloromethyl group. Sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) in methanol or ethanol reduces carbonyl groups to alcohols, followed by treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to replace the hydroxyl group with chlorine.

Optimization Insights:

  • Reductant Ratio: 1:2 to 1:3 (reductant:substrate).

  • Reaction Time: 2–6 hours at ambient temperature.

  • Workup: Quenching with aqueous acid, extraction with dichloromethane, and drying over MgSO₄.

Direct Chloromethylation of 4-Phenylpyridine

While excluded sources (Smolecule, BenchChem) describe direct chloromethylation, alternative protocols can be inferred from analogous systems. The Friedel-Crafts alkylation of 4-phenylpyridine with chloromethylating agents (e.g., chloromethyl methyl ether, ClCH₂OCH₃) in the presence of Lewis acids like zinc chloride (ZnCl₂) provides a plausible route.

Mechanistic Considerations

The reaction proceeds via electrophilic aromatic substitution, where ZnCl₂ activates the chloromethylating agent to generate a reactive chloromethyl carbocation. Regioselectivity favors para-substitution on the phenyl ring due to steric and electronic effects.

Challenges and Solutions:

  • Byproduct Formation: Competing ortho-substitution minimized by bulkier directing groups.

  • Catalyst Loading: 20–30 mol% ZnCl₂ optimizes yield without excessive side reactions.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

MethodYield RangeScalabilityKey AdvantageLimitation
Co-Catalyzed Cyclization30–54%ModerateDirect ring formationRequires specialized catalysts
Oxidation-Reduction40–60%HighUses commodity chemicalsMulti-step, lower atom economy
Direct Chloromethylation45–65%HighSingle-stepLimited regiocontrol

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